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Compound of Interest

Compound Name: FT671-R

Cat. No.: B1192882

A Technical Guide to FT671-R (CAS 1959551-27-9)[1]
Executive Summary

FT671-R (CAS 1959551-27-9) represents a paradigm shift in the chemical inhibition of
Deubiquitinases (DUBSs).[1] Unlike earlier generations of covalent, promiscuous DUB inhibitors,
FT671-R is a non-covalent, highly selective small molecule targeting the catalytic domain of
Ubiquitin-Specific Protease 7 (USP7/HAUSP).[1]

This guide provides a rigorous experimental framework for researchers utilizing FT671-R to
modulate the USP7-MDM2-p53 axis.[1] It moves beyond basic datasheets to offer field-proven
protocols for validating target engagement and assessing pharmacodynamic efficacy in
oncology models.[1]

Part 1: Chemical & Mechanistic Profile[1][2]
1.1 The Molecule

FT671-R is the R-enantiomer of the FT671 scaffold.[1][2] It is distinct from its enantiomer
(FT671-S) and other USP7 inhibitors due to its unique binding mode.[1] It does not rely on
cysteine modification (covalent attachment) but rather occupies a dynamic pocket near the
catalytic center, locking the enzyme in an auto-inhibited, inactive conformation.[1]
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Property Specification

Compound Name FT671-R (FT671 R-isomer)

CAS Number 1959551-27-9

Molecular Formula C24H23F4N70s3

Molecular Weight 533.48 g/mol

Primary Target USP7 (Catalytic Domain)

Binding Mode Non-covalent, Reversible

ICs0 (Enzymatic) ~52 nM

K_d (Binding) ~65 nM

Solubility DMSO (>50 mg/mL); Insoluble in water

1.2 Mechanism of Action: The "Molecular Glue" of Auto-
Inhibition

FT671-R functions by exploiting the plasticity of the USP7 catalytic domain.[1]
e Entry: The molecule enters the ubiquitin-binding pocket.[1]

 Stabilization: It interacts with residues normally involved in the transition state, but instead of
facilitating catalysis, it stabilizes a misaligned conformation of the catalytic triad (Cys223,
His464, Asp481).[1]

e Outcome: This prevents ubiquitin cleavage from specific substrates, most notably MDM2.[1]

[3]
The Downstream Cascade:
o Normal State: USP7 deubiquitinates MDM2

MDM?2 is stable

MDM2 ubiquitinates p53
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p53 degraded.[1]

e FT671-R State: USP7 Inhibited

MDMZ2 is ubiquitinated (auto-ubiquitination) & degraded
p53 accumulates

Apoptosis/Arrest.[1]

Part 2: Experimental Framework
2.1 Visualization of the Signaling Axis
The following diagram illustrates the logical flow of USP7 inhibition by FT671-R.
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Caption: Schematic of the USP7-MDM2-p53 axis.[1][4][2]1[3][5][6][71[8][9][10][11] Red lines
indicate inhibition; green lines indicate activation/accumulation.[1]

2.2 Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that FT671-R physically engages USP7 inside living cells.[1] This is
superior to simple Western blots as it proves intracellular binding, not just downstream
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consequences.[1]

Materials:

e HCT116 or MM.1S cells.[1][3][5][8][9]
« FT671-R (10 mM DMSO stock).[1]

e Thermocycler.[1]

Step-by-Step Methodology:

o Treatment: Seed cells at 70% confluence. Treat with 1 uM FT671-R or DMSO control for 1
hour at 37°C. (Note: Short incubation prevents protein level changes from confounding the
thermal stability readout).

e Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
 Aliquot: Split cell suspension into 8-10 PCR tubes (50 pL each).

o Thermal Challenge: Heat individual tubes for 3 minutes across a gradient (e.g., 40°C to
64°C).

o Expert Tip: USP7 aggregates rapidly.[1] Ensure the gradient includes the predicted melting
point (

) of ~52°C.[1]
e Cooling: Incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.
e Lysis: Thaw. Repeat freeze-thaw x2 to lyse cells. Centrifuge at 20,000 x g for 20 min at 4°C.
e Analysis: Collect supernatant (soluble fraction).[1] Run SDS-PAGE and blot for USP7.[1]

e Result: FT671-R bound to USP7 will shift the thermal aggregation curve to the right
(stabilization), meaning soluble USP7 persists at higher temperatures compared to DMSO
control.[1]
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2.3 Protocol B: Pharmacodynamic Readout (Western Blot)
Objective: Confirm functional inhibition of the pathway.[1][4][3][9]

Key Markers:
o USP7: Levels should remain relatively constant (unless a PROTAC is used).

« MDM2:Decreased levels (due to auto-ubiquitination and degradation).[1] Note: In some
contexts, p53 upregulation induces MDM2 transcription, creating a feedback loop.[1]
However, the net protein stability is compromised.[1]

e p53:Increased levels (stabilization).[1][3][5][8][11]

p21l:Increased levels (transcriptional target of p53).[1][2][3]
Dosing Strategy:
e Concentration: 0.1 pM — 10 uM dose response.[1]

o Timepoint: 6 to 24 hours.[1] (p53 stabilization is rapid; p21 induction takes longer).[1]

Part 3: In Vivo Formulation & Handling[1]

For researchers moving to xenograft models (e.g., MM.1S or HCT116 xenografts), solubility is
the primary challenge.[1]

Recommended Vehicle Formulation:
e Option 1 (Standard): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]
e Option 2 (Enhanced Solubility): 10% DMSO + 90% (20% SBE-(-CD in Saline).[1][11]

o Preparation: Dissolve FT671-R in DMSO first.[1] Slowly add the aqueous phase with
vortexing.[1] If precipitation occurs, sonicate at 37°C.[1]

Dosing Regimen:

» Effective Dose: 100 mg/kg to 200 mg/kg via oral gavage (PO).[1][3][5][8][9][11]
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» Frequency: Daily (QD).

» Tolerability: FT671-R is generally well-tolerated with no significant weight loss reported at
these doses in NOD-SCID mice [1].[1][9]

Part 4: Critical Validation Data

The following table summarizes the selectivity profile of FT671-R, distinguishing it from older
inhibitors like P5091.[1]

FT671-R Activity Competitor (P5091) L
Target . Significance
(ICs0) Activity
FT671-R is ~80x more
USP7 52 nM 4.2 uM
potent.[1]
USP47 is the closest
USP47 >10 pM ~4.0 yM homolog; FT671-R
avoids it.[1]
High selectivity
USP2/5/10 No Inhibition Variable prevents off-target
toxicity.[1]
Validates FT671-R as
DUB Panel (38 N ) )
Specific to USP7 Promiscuous a true chemical probe.
enzymes)
[1]
Part 5: Workflow Visualization
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Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate
FT671-R binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [High-Precision Targeting of the USP7-MDM2-p53 Axis].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1192882#{t671-r-cas-number-1959551-27-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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